molecular formula C24H19N3O3 B3715647 5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one

5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B3715647
M. Wt: 397.4 g/mol
InChI Key: KEULLWOZQZCLGL-UHFFFAOYSA-N
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Description

The compound “5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one” is a derivative of isoxazolone . Isoxazolone derivatives have played a vital role in the history of heterocyclic chemistry and are being used as highly significant pharmacophores and synthons in the area of organic chemistry . These compounds have emerged as one of the most important classes of drugs and are largely employed as anti-microbial, antituberculosis, anticancer, anti-HIV, and androgen antagonist agents .


Synthesis Analysis

The synthesis of isoxazolone derivatives involves a three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux . This process is promoted by L-valine and is metal-free . The reaction proceeds to deliver the desired products in good to excellent yields (74–97%), exhibits good functional group tolerance, and completes in less than 4 minutes with most of the substrates .


Molecular Structure Analysis

The molecular structure of isoxazolone derivatives has been studied using quantum computational study at B3LYP/6-311G++ (d, p) level . This investigation includes various DFT based molecular descriptors, HOMO–LUMO energy gap, and electrostatic potential surface properties of the synthesized product .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Future Directions

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The quest for discovery of new multi-component reactions (MCRs) or the full exploitation of the known MCRs always remained the interest of synthetic organic chemists . Therefore, the future directions in the study of “5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one” and other isoxazolone derivatives may involve the development of new synthetic strategies and further exploration of their biological activities.

Properties

IUPAC Name

10-anilino-12-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c28-23-16-8-4-5-9-17(16)24-21-20(23)18(25-15-6-2-1-3-7-15)14-19(22(21)26-30-24)27-10-12-29-13-11-27/h1-9,14,25H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULLWOZQZCLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 6
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5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one

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